Enmein is a bioactive compound classified as a diterpenoid, specifically a 6,7-seco-ent-kaurane derivative. It is primarily derived from the natural product oridonin, which is known for its medicinal properties. Enmein was first synthesized in 1972 and has been recognized for its potential therapeutic applications, particularly in anti-cancer treatments. This compound is a bitter component found in traditional gastrointestinal remedies such as "enmei-so," used in Japanese and Chinese medicine .
Research suggests that Enmein's potential health benefits may be related to its interaction with various biological systems. Studies have shown:
Enmein exhibits significant biological activity, particularly in anti-cancer research. Studies have shown that enmein-type derivatives possess:
Enmein has several potential applications, particularly in:
Research on enmein has also focused on its interactions with biological systems:
Enmein shares structural and functional similarities with several other compounds within the diterpenoid family. Here are some notable comparisons:
Compound | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Oridonin | 6,7-seco-ent-kaurane | Anti-cancer | Parent compound of enmein |
Kaurenoic Acid | Kaurene derivative | Anti-inflammatory | Exhibits different biological pathways |
Taxol | Diterpenoid | Anti-cancer | Well-known chemotherapeutic agent |
Abietic Acid | Abietane derivative | Antimicrobial | Different mechanism of action |
These compounds highlight enmein's uniqueness due to its specific structural modifications and pronounced biological activities. Enmein's distinct features make it an intriguing subject for further research within the field of medicinal chemistry.
Enmein possesses the molecular formula C20H26O6, with an average molecular mass of 362.422 Da and a monoisotopic mass of 362.172939 Da. Its polycyclic framework comprises five fused rings, including a γ-lactone and a δ-lactone moiety, which contribute to its rigidity and bioactivity. Key functional groups include:
Table 1: Molecular descriptors of Enmein
Property | Value |
---|---|
Molecular formula | C20H26O6 |
Exact mass | 362.1729 Da |
Degree of unsaturation | 9 |
H-bond donors/acceptors | 2/6 |
Enmein contains eight defined stereocenters (C-1, C-4, C-6, C-8, C-9, C-12, C-13, C-16), conferring significant conformational complexity. The absolute configuration was established as (1S,4S,6S,8R,9R,12S,13S,16R) through single-crystal X-ray diffraction. Key stereochemical features include:
Figure 1: Three-dimensional representation of Enmein's stereochemistry (based on ).
X-ray crystallography reveals Enmein crystallizes in the P212121 space group with unit cell parameters:
The Flack parameter of 0.08(18) confirmed the absolute configuration. Key intermolecular interactions include:
Table 2: Crystallographic data for Enmein
Parameter | Value |
---|---|
Crystal system | Orthorhombic |
Space group | P212121 |
Density (calc.) | 1.37 g/cm³ |
R-factor | 0.0547 |
While polymorphic forms remain understudied, derivatives exhibit structural variations:
Key structural-activity relationships:
The biosynthetic transformation of ent-kaurene represents a fundamental process in the formation of enmein-type diterpenoids within Isodon species [9]. The oxidative modification of the ent-kaurene skeleton involves a series of complex enzymatic reactions that diversify the basic tetracyclic framework through selective oxygenation and structural rearrangements [10]. These modifications are primarily mediated by cytochrome P450 monooxygenases, which catalyze regioselective and stereoselective oxidations at specific positions on the ent-kaurene backbone [9] [33].
The initial oxidative transformations of ent-kaurene typically involve hydroxylation reactions at multiple carbon positions, particularly at C-3, C-7, C-14, and C-20 [11]. Research has demonstrated that the CYP706V family of oxidases plays a crucial role in these early oxidative steps, with IrCYP706V2 and IrCYP706V7 specifically identified as key enzymes in the shoot apex of Isodon rubescens [9]. These enzymes catalyze the initial oxidation of the ent-kaurene core structure, establishing the foundation for subsequent modifications that lead to enmein formation [9].
The oxidative cleavage of the C6-C7 bond represents a critical transformation that distinguishes enmein-type compounds from other ent-kauranoids [11]. This cleavage reaction results in the formation of the characteristic 6,7-seco structure observed in enmein and related compounds [2]. Feeding studies using radiolabeled ent-kaurene derivatives have confirmed that this oxidative cleavage occurs through a series of oxygenated intermediates, supporting the hypothesis that enmein arises from the sequential oxidation and fragmentation of the ent-kaurene skeleton [11].
The enzymatic machinery responsible for these oxidative modifications exhibits remarkable specificity in Isodon species compared to other plant families [9]. Comparative genomic analysis has revealed that the cluster of tandem-duplicated CYP706V oxygenase-encoding genes is almost exclusively present in Isodon plants, providing an explanation for the specific production of kaurenoid diterpenoids in this genus [9]. This specialized enzymatic apparatus enables the complex oxidative transformations necessary for enmein biosynthesis [9].
The enzymatic oxygenation of enmein precursors at the C-3 and C-20 positions represents critical steps in the biosynthetic pathway that determine the final structural characteristics of enmein-type diterpenoids [2] [15]. These oxygenation processes are catalyzed by specific cytochrome P450 enzymes that exhibit high regioselectivity and stereoselectivity for their target substrates [33] [29].
The C-3 oxygenation process involves the stereoselective introduction of hydroxyl groups that can subsequently undergo further oxidation to form ketone functionalities [15] [31]. Research on enmein-type diterpenoids has revealed that the presence or absence of C-3 hydroxylation significantly influences the biological activity and structural properties of the resulting compounds [8] [15]. The enzymatic mechanism involves the activation of molecular oxygen by the cytochrome P450 heme cofactor, followed by the insertion of a single oxygen atom into the C-3 position of the substrate [33].
Enzyme System | Substrate Specificity | Product Formation | Yield Enhancement |
---|---|---|---|
CYP706V2 | ent-Kaurene derivatives | C-3 hydroxylated products | 2.5-fold increase [9] |
CYP706V7 | Oxidized ent-kaurene | C-20 oxygenated intermediates | 3.2-fold increase [9] |
CYP71Z6 | syn-Pimaradiene | Multiple hydroxylation products | 1.8-fold increase [29] |
CYP71Z7 | ent-Cassadiene | Sequential oxidation products | 2.1-fold increase [29] |
The C-20 oxygenation represents another crucial transformation in enmein biosynthesis, involving the formation of lactone rings that are characteristic of many enmein-type compounds [2] [14]. This process typically occurs through the sequential oxidation of the C-20 methyl group to form alcohol, aldehyde, and ultimately carboxylic acid intermediates [14]. The resulting carboxylic acid can then undergo intramolecular cyclization with appropriately positioned hydroxyl groups to form the lactone structures observed in enmein and related compounds [14].
The enzymatic specificity of C-20 oxygenation has been demonstrated through functional characterization studies of recombinant cytochrome P450 enzymes expressed in Escherichia coli systems [29]. These studies have revealed that different P450 isoforms exhibit varying preferences for substrate recognition and product formation, contributing to the structural diversity observed among enmein-type diterpenoids [29] [33].
The coordination between C-3 and C-20 oxygenation processes appears to be temporally and spatially regulated within the plant cell [36]. Transcriptome analysis of Isodon rubescens has shown that genes encoding enzymes involved in these oxygenation reactions are co-expressed in specific tissues, particularly in the shoot apex where ent-kaurene diterpenoid accumulation is highest [9] [36].
The intramolecular cyclization patterns observed in enmein formation represent sophisticated molecular rearrangements that create the complex polycyclic structures characteristic of this compound class [3] [17]. These cyclization processes typically involve the formation of additional rings through intramolecular bond formation between strategically positioned functional groups introduced during the oxidative modification steps [17] [18].
The formation of the characteristic 1,7-lactone ring system in enmein occurs through a specific cyclization pattern involving the C-1 and C-7 positions [11] [31]. This process is facilitated by the presence of appropriately oriented hydroxyl and carboxyl functionalities that enable the formation of the lactone bridge [11]. The stereochemical requirements for this cyclization are highly specific, requiring precise spatial arrangement of the reactive groups [31].
Quantum chemical calculations have provided insights into the mechanistic details of these cyclization reactions [20]. The calculations suggest that the cyclization proceeds through concerted mechanisms involving simultaneous bond formation and conformational changes that stabilize the resulting cyclic structures [20]. These theoretical studies have been supported by experimental observations using isotopically labeled precursors and analysis of reaction intermediates [18].
Cyclization Type | Ring Size | Stereochemical Outcome | Reaction Mechanism |
---|---|---|---|
1,7-Lactone formation | 6-membered | α-Configuration | Concerted nucleophilic attack [11] |
6,20-Epoxide formation | 5-membered | β-Configuration | Electrophilic cyclization [2] |
3,20-Diepoxy formation | Bicyclic | Mixed stereochemistry | Sequential cyclization [2] |
Spirocyclic formation | Variable | Specific geometry | Radical-mediated process [17] |
The enzymatic control of cyclization patterns involves specific protein-substrate interactions that direct the formation of particular ring systems [22]. Diterpene synthases exhibit remarkable ability to control the carbocation intermediates formed during cyclization, channeling them toward specific products through active site architecture and electrostatic interactions [22] [28].
Recent studies have identified the role of specific amino acid residues in controlling cyclization outcomes [28]. Site-directed mutagenesis experiments have demonstrated that single amino acid changes can dramatically alter the cyclization pattern, leading to the formation of different ring systems and stereochemical arrangements [28]. These findings highlight the precision of enzymatic control over these complex molecular rearrangements [28].
The timing of cyclization relative to oxidation reactions appears to be critical for the formation of enmein-type structures [14]. Studies using pathway reconstitution in heterologous systems have shown that the order of enzymatic modifications significantly influences the final product distribution [26] [27]. When cyclization occurs before complete oxidation, different product profiles are observed compared to pathways where oxidation precedes cyclization [26].
Metabolic engineering strategies for enhanced enmein production have focused on optimizing the biosynthetic pathway through various approaches including enzyme overexpression, pathway reconstruction, and precursor supplementation [23] [25]. These efforts have demonstrated significant potential for increasing the yields of enmein and related diterpenoids in both native and heterologous host systems [26] [46].
The enhancement of precursor availability represents a fundamental approach to improving enmein production [46]. Studies have shown that engineering the methylerythritol phosphate pathway in Escherichia coli through overexpression of rate-limiting enzymes can increase diterpene yields by more than 1000-fold [46]. Specifically, the simultaneous overexpression of 1-deoxy-D-xylulose-5-phosphate synthase, 1-deoxy-D-xylulose-5-phosphate reductoisomerase, and isopentenyl diphosphate isomerase resulted in the greatest enhancement of diterpene production [46].
Engineering Strategy | Target Enzyme/Pathway | Host System | Yield Improvement |
---|---|---|---|
MEP pathway enhancement | dxs, dxr, idi overexpression | E. coli | 1000-fold increase [46] |
MEV pathway introduction | Complete mevalonate pathway | E. coli | >100 mg/L production [46] |
P450 optimization | CYP expression enhancement | E. coli | 2-5 fold increase [29] |
Modular engineering | Pathway compartmentalization | Yeast | 3-8 fold increase [47] |
The introduction of heterologous mevalonate pathways has proven particularly effective for enhancing isoprenoid precursor availability [46]. Bioreactor-grown cultures incorporating complete mevalonate pathways have achieved diterpene production levels exceeding 100 mg/L, representing substantial improvements over endogenous pathway enhancement alone [46]. These systems require careful optimization of enzyme expression levels and cofactor availability to achieve maximum efficiency [46].
Enzyme engineering approaches have focused on improving the catalytic properties of key biosynthetic enzymes [25] [29]. The optimization of cytochrome P450 expression systems has been particularly challenging due to the membrane-associated nature of these enzymes and their requirements for electron transfer partners [29]. However, successful strategies have included the use of optimized expression vectors, cultivation conditions, and electron transfer system engineering [29].
The modularization of biosynthetic pathways represents an emerging strategy for managing the complexity of multi-gene systems required for enmein production [47]. This approach involves partitioning the complete biosynthetic pathway into functional modules that can be independently optimized and combined [47]. Such modular systems have demonstrated improved flux control and reduced metabolic burden on host cells [47].
Co-culture engineering strategies have been explored as an alternative to single-strain approaches [47]. These systems distribute the biosynthetic burden across multiple specialized strains, each optimized for specific pathway modules [47]. The coordination between different strains can be optimized by adjusting culture ratios and growth conditions to maximize overall pathway flux [47].
Synthetic biology approaches have enabled the design of entirely artificial biosynthetic pathways for enmein production [26] [27]. These systems combine enzymes from different organisms to create optimized pathways that may not exist in nature [26]. The use of standardized biological parts and modular assembly methods has facilitated the rapid construction and testing of different pathway configurations [27].
Recent advances in CRISPR-based genome editing have opened new possibilities for metabolic engineering of enmein production [21]. These tools enable precise modification of endogenous pathways and integration of heterologous genes at optimal chromosomal locations [21]. The ability to make multiple simultaneous modifications has accelerated the development of high-producing strains [21].
The Danishefsky–type Diels–Alder reaction developed by Guangbin Dong and colleagues has become the benchmark entry to the bicyclic AB fragment (compound 10) that seeds all downstream manipulations [2] [4].
Table 1. Representative Diels–Alder constructions of the AB system.
Year | Lead authors | Diene / Dienophile | Crude yield to bicyclic ketone | Diastereocontrol | Notable features | Ref. |
---|---|---|---|---|---|---|
2018 | Saiyong Pan, Sicong Chen, Guangbin Dong | Danishefsky diene 8 + glutaric anhydride 9 | 91% (racemic series) | Single detectable diastereomer | Large-scale (10 g) run tolerated without erosion of yield | [4] |
2018 | Same authors (asymmetric variant) | Chiral 1-phenylethanol-derived diene 28 + anhydride 9 | 52% (major) / 38% (minor) | 62 : 38 | Provides enantioenriched cage precursor after chromatographic separation | [4] |
Key research findings
Construction of the congested C-ring and the quaternary C-8 stereocentre is achieved in a single flask starting from enone 6 produced after cage formation and dehydrogenation [2] [4].
Table 2. Telescoped build-up of the C-ring.
Step sequence (one reactor) | Principal reagents (added sequentially) | Time / temperature | Isolated yield of δ-lactone 5 | Comment | Ref. |
---|---|---|---|---|---|
α-Acylation → α-Alkylation → Intramolecular lactonisation | Lithium hexamethyldisilazide, methyl cyanoformate (Mander reagent) → allylic dibromide → aqueous acid | 4 h, 0 °C → ambient | 55% (single isomer) | >10 : 1 C-alkylation vs. O-alkylation achieved by sodium hydride in hexamethyl-phosphoramide–tetrahydrofuran (1 : 5) | [4] |
Key research findings
After lactone 5 has been obtained, reductive alkenylation fashions the bicyclo[3.2.1]octane motif that defines rings D and E.
Table 3. Performance of the reductive alkenylation manifold.
Substrate | Enolate generation (reducing agent) | Cross-coupling partner / catalyst | Yield to bicycle 23 | Down-stream conversion to open-cage alcohol 25 | Ref. |
---|---|---|---|---|---|
Lactone 5 | Lithium tri-sec-butylborohydride (forms lithium enolate 22 in situ) | Vinyl bromide under tetrakis(triphenylphosphine)palladium(0) | 75% (two steps) | Acidic methanol opens the cage in 83% yield, giving common intermediate 25 for divergent elaboration | [4] |
Key research findings
Table 4. Divergence from intermediate 25.
Target natural product | Key terminal operations | Overall longest-linear-sequence length | Global yield from 25 | Ref. |
---|---|---|---|---|
Enmein | Dess–Martin periodinone oxidation at C-3 → hydride epimerisation → selenium-dioxide allylic oxidation → acetal hydrolysis | 16 steps from anhydride 9 | 4.7% | [2] [4] |
Isodocarpin | Barton–McCombie deoxygenation at C-3 → allylic oxidation sequence identical to enmein | 16 steps | 5.2% | [2] [4] |
Sculponin R | Dimethyldioxirane γ-epoxidation of enol ether → radical hydroxylation → [3.2.1] annulation followed by allylic oxidations | 15 steps | 2.5% | [8] |
Macrocalyxoformin A / B | Nickel-catalysed decarboxylative cyclisation of a carboxylate-adducted variant of 25 followed by radical-polar crossover and acyl migration | 18 steps | ca. 3% (each enantiomer) | [9] |
Key research findings